Cas no 1803586-46-0 (3-(4-fluorophenyl)-3-methylcyclobutan-1-one)
3-(4-fluorophenyl)-3-methylcyclobutan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluorophenyl)-3-methylcyclobutanone
- Cyclobutanone, 3-(4-fluorophenyl)-3-methyl-
- 3-(4-fluorophenyl)-3-methylcyclobutan-1-one
-
- Inchi: 1S/C11H11FO/c1-11(6-10(13)7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
- InChI Key: SZJCTSURQQWMEX-UHFFFAOYSA-N
- SMILES: C1(=O)CC(C2=CC=C(F)C=C2)(C)C1
Computed Properties
- Exact Mass: 178.079393132g/mol
- Monoisotopic Mass: 178.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1Ų
3-(4-fluorophenyl)-3-methylcyclobutan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F589798-5mg |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one |
1803586-46-0 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589798-10mg |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one |
1803586-46-0 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F589798-50mg |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one |
1803586-46-0 | 50mg |
$ 295.00 | 2022-06-05 | ||
| Enamine | EN300-179645-0.05g |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one |
1803586-46-0 | 95% | 0.05g |
$229.0 | 2023-09-19 | |
| Enamine | EN300-179645-0.1g |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one |
1803586-46-0 | 95% | 0.1g |
$342.0 | 2023-09-19 | |
| Enamine | EN300-179645-0.25g |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one |
1803586-46-0 | 95% | 0.25g |
$487.0 | 2023-09-19 | |
| Enamine | EN300-179645-0.5g |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one |
1803586-46-0 | 95% | 0.5g |
$768.0 | 2023-09-19 | |
| Enamine | EN300-179645-1.0g |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one |
1803586-46-0 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-179645-2.5g |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one |
1803586-46-0 | 95% | 2.5g |
$1931.0 | 2023-09-19 | |
| Enamine | EN300-179645-5.0g |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one |
1803586-46-0 | 95% | 5.0g |
$2858.0 | 2023-02-16 |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 3-(4-fluorophenyl)-3-methylcyclobutan-1-one
Recent Advances in the Study of 3-(4-Fluorophenyl)-3-methylcyclobutan-1-one (CAS: 1803586-46-0) in Chemical Biology and Pharmaceutical Research
3-(4-Fluorophenyl)-3-methylcyclobutan-1-one (CAS: 1803586-46-0) is a cyclobutane derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by a fluorophenyl group and a methyl-substituted cyclobutanone core, exhibits unique chemical properties that make it a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its synthesis, biological activity, and potential as a building block for more complex molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 3-(4-fluorophenyl)-3-methylcyclobutan-1-one, optimizing conditions to achieve high yields and purity. The study highlighted the compound's stability under various conditions, making it suitable for further functionalization. Additionally, the fluorophenyl moiety was found to enhance the compound's binding affinity to certain biological targets, particularly in the central nervous system (CNS).
Another significant development was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where 3-(4-fluorophenyl)-3-methylcyclobutan-1-one was used as a key intermediate in the synthesis of potential kinase inhibitors. The researchers demonstrated that derivatives of this compound exhibited selective inhibition of specific kinases involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs. The study also noted the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Further research has explored the role of 3-(4-fluorophenyl)-3-methylcyclobutan-1-one in the development of PET (positron emission tomography) radiotracers. A 2023 study in Nuclear Medicine and Biology described the incorporation of fluorine-18 into the compound, creating a radiolabeled version for imaging applications. The radiotracer showed promising results in preclinical models for visualizing neuroinflammation, opening new avenues for diagnosing and monitoring neurological disorders.
In summary, 3-(4-fluorophenyl)-3-methylcyclobutan-1-one (CAS: 1803586-46-0) is emerging as a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique structural features, synthetic accessibility, and biological activity make it a compelling candidate for further investigation. Ongoing studies are expected to uncover additional applications, particularly in drug discovery and diagnostic imaging, solidifying its role in advancing medical science.
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